molecular formula C10H9N3O B13830719 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one CAS No. 41740-48-1

2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one

Cat. No.: B13830719
CAS No.: 41740-48-1
M. Wt: 187.20 g/mol
InChI Key: QYQJFRPSUZDWEK-UHFFFAOYSA-N
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Description

2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused ring system that includes an imidazole ring and a quinoxaline ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one typically involves the condensation of appropriate precursors that form the imidazole and quinoxaline rings. One common method involves the reaction of 2-methylimidazole with a quinoxaline derivative under acidic or basic conditions. The reaction conditions may vary, but typically involve heating the reactants in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]quinoxalines: Similar in structure but differ in the position of the nitrogen atoms in the ring system.

    Pyrrolo[1,2-a]quinoxalines: Contain a pyrrole ring instead of an imidazole ring.

    Thiazolo[3,4-a]quinoxalines: Feature a thiazole ring fused to the quinoxaline ring.

Uniqueness

2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is unique due to its specific ring fusion pattern and the presence of a methyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

41740-48-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one

InChI

InChI=1S/C10H9N3O/c1-6-11-7-3-2-4-8-10(7)13(6)5-9(14)12-8/h2-4H,5H2,1H3,(H,12,14)

InChI Key

QYQJFRPSUZDWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C3N1CC(=O)NC3=CC=C2

Origin of Product

United States

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